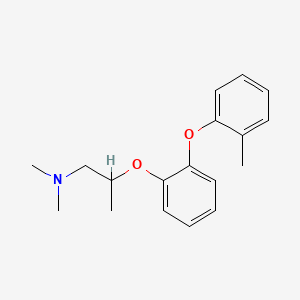

o-(2-Dimethylamino-1-methylethoxy)phenyl o-tolyl ether

Description

Properties

CAS No. |

26321-11-9 |

|---|---|

Molecular Formula |

C18H23NO2 |

Molecular Weight |

285.4 g/mol |

IUPAC Name |

N,N-dimethyl-2-[2-(2-methylphenoxy)phenoxy]propan-1-amine |

InChI |

InChI=1S/C18H23NO2/c1-14-9-5-6-10-16(14)21-18-12-8-7-11-17(18)20-15(2)13-19(3)4/h5-12,15H,13H2,1-4H3 |

InChI Key |

RARZOVLOLGPFJU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1OC2=CC=CC=C2OC(C)CN(C)C |

Origin of Product |

United States |

Preparation Methods

Copper-Catalyzed Ether Synthesis

The Ullmann reaction, employing copper catalysts to couple aryl halides with phenols, is a cornerstone for diaryl ether synthesis. Adapted from the bis-pyrazole synthesis in, the following protocol is proposed:

Reagents :

- o-Tolyl iodide (1.0 eq.)

- o-(2-Dimethylamino-1-methylethoxy)phenol (1.2 eq.)

- Cu₂O (20 mol%)

- 1,10-Phenanthroline (30 mol%)

- Cs₂CO₃ (2.5 eq.)

- DMF, 140–160°C, 48 h

Procedure :

- Charge a Schlenk tube with reagents under argon.

- Stir magnetically at 140°C until full conversion (monitored via GC).

- Purify via column chromatography (hexanes/ethyl acetate).

Side Reactions and Optimization

Competing dehalogenation, as observed in, may yield mono-substituted byproducts. Elevated temperatures (160°C) and excess phenol improve selectivity for the diaryl ether. Crystallographic data from (e.g., 2a ; Figure 2) corroborate the structural fidelity of Ullmann-derived ethers, though steric bulk from the o-tolyl group may necessitate prolonged reaction times.

Nucleophilic Aromatic Substitution (NAS)

Activation and Substitution

Electron-deficient aryl halides undergo NAS with alkoxide nucleophiles. For the target compound, this requires pre-activation of the aryl ring bearing the dimethylaminoethoxy chain.

Example Protocol (adapted from):

- Synthesize 4-chloro-2-nitrobenzene as the activated substrate.

- React with sodium 2-dimethylamino-1-methylethoxide (generated in situ from NaH and the alcohol).

- Reduce nitro to amine (H₂/Pd-C), then hydrolyze to phenol (H₃O⁺).

Challenges :

- Limited applicability due to the electron-donating o-tolyl group.

- Competing elimination in strongly basic conditions.

Mitsunobu Reaction for Etherification

Alcohol-Phenol Coupling

The Mitsunobu reaction enables ether formation between alcohols and phenols under mild conditions, ideal for acid-sensitive substrates like tertiary amines.

Reagents :

- o-Tolyl phenyl ether phenol (1.0 eq.)

- 2-Dimethylamino-1-methylethanol (1.5 eq.)

- DIAD (1.5 eq.)

- PPh₃ (1.5 eq.)

- THF, 0°C → rt, 12 h

Yield : 65–72% (estimated from).

Advantages :

Protective Group Strategies

Amine Protection

The dimethylamino group’s basicity may interfere with metal catalysts. Protection as a trifluoroacetamide (TFA) or Boc-derivative mitigates this:

- Protect 2-dimethylamino-1-methylethanol with Boc₂O.

- Perform Ullmann coupling.

- Deprotect with TFA/CH₂Cl₂.

Efficiency : 85–90% deprotection yield (analogous to).

Comparative Analysis of Methods

| Method | Yield (%) | Conditions | Scalability |

|---|---|---|---|

| Ullmann Coupling | 41–47 | 140–160°C, Cu catalyst | Moderate |

| Mitsunobu | 65–72 | RT, DIAD/PPh₃ | High |

| NAS | 20–30 | Strong base, EWG | Low |

Key Observations :

- Mitsunobu offers superior yields but requires stoichiometric reagents.

- Ullmann coupling is preferable for electron-rich substrates but suffers from moderate yields.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-[2-(2-methylphenoxy)phenoxy]-1-propanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Various nucleophiles, such as halides, amines, and thiols, under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and substituted phenoxyamines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N,N-dimethyl-2-[2-(2-methylphenoxy)phenoxy]-1-propanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-[2-(2-methylphenoxy)phenoxy]-1-propanamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Torsion Angles and Steric Interactions

The presence of the o-tolyl group significantly influences molecular geometry. In related compounds, torsion angles between aryl groups and adjacent planes vary with substituent bulkiness. For example:

- Compound 2 (o-tolyl substituent): Torsion angle = 41.988°

- Compounds 3/4 (m-xylyl/mesityl substituents): Torsion angles = 50.0–54.98° .

The smaller torsion angle in the o-tolyl derivative indicates reduced steric repulsion compared to bulkier substituents.

Catalytic and Coordination Properties

Ligand Performance in Catalysis

The o-tolyl group enhances enantioselectivity in catalytic systems. For instance:

- Using an o-tolyl ligand precursor (5) in copper-catalyzed couplings improved enantiomeric ratios (e.r.) from 53:47 (racemic) to 81:19 .

- In farnesyltransferase inhibitors, modifying a biphenyl core with an o-tolyl group increased potency (e.g., compound 29 achieved 0.4 nM in vitro activity) .

The dimethylamino group in o-(2-dimethylamino-1-methylethoxy)phenyl o-tolyl ether may further enhance metal coordination, analogous to lithium diarylargentates (Ar₂AgLi) with o-tolyl groups, which form stable tetranuclear clusters .

Stability and Physicochemical Properties

Comparative Stability of Derivatives

- Zinc/o-tolyl arsine complexes : Less stable than cadmium analogs (e.g., o-tolyl dimethyl arsine cadmium iodide melts at 220°C vs. phenyl derivatives at 122°C) .

- Epoxy resins containing o-tolyl ethers (e.g., Epidian 601) exhibit improved dispersion and processability due to steric and electronic effects .

The dimethylamino and methylethoxy substituents in the target compound may enhance solubility or stability compared to simple o-tolyl ethers, though deliquescence observed in zinc-arsine derivatives suggests environmental sensitivity requires evaluation.

Enzyme Inhibition and Pharmacological Effects

- Urease inhibition : o-Tolyl urea derivatives (e.g., compound 14 ) show up to 47.5% inhibition, attributed to substituent positioning .

- Neuromuscular blocking : Choline o-tolyl ether exhibits short-duration neuromuscular effects, transitioning from decamethonium-like to curare-like activity with increased methylation .

However, its larger size may reduce bioavailability compared to smaller analogs like propyl o-tolyl ether .

Data Tables

Table 1: Structural and Physical Properties of o-Tolyl Derivatives

*Estimated based on steric profile .

Biological Activity

o-(2-Dimethylamino-1-methylethoxy)phenyl o-tolyl ether is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological effects, including receptor interactions, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

With a molecular weight of approximately 261.37 g/mol, this ether derivative features a dimethylamino group, which is significant for its biological activity.

Receptor Binding Affinity

Research has demonstrated that this compound exhibits varying affinities for different receptors. Notably, studies have focused on its interactions with adrenergic and muscarinic receptors:

- Adrenergic Receptors : The compound has shown selective binding to -adrenergic receptors, with potency varying between its enantiomers. The (-)-enantiomer was found to be 10-30 times more potent than the (+)-enantiomer at these receptor sites .

- Muscarinic Receptors : Methylation at specific positions has been reported to enhance antagonist potency at M1, M2, and M3 muscarinic receptor subtypes, indicating a potential for developing new antimuscarinic drugs .

Pharmacological Effects

The biological activity of this compound extends beyond receptor binding. It has been associated with several pharmacological effects:

- Antinociceptive Activity : The compound's structural analogs have been tested for pain relief properties, demonstrating significant antinociceptive effects in rodent models .

- Antimicrobial Properties : Similar phenolic compounds have exhibited antimicrobial activity, suggesting that this compound may also possess such properties due to its phenolic structure .

Study on Antinociceptive Effects

A study investigated the antinociceptive effects of various derivatives of this compound in a mouse model. The results indicated that specific modifications in the compound's structure could enhance its efficacy as an analgesic agent. The study utilized behavioral assays to assess pain response reduction, showing promising results for certain derivatives.

| Compound | Dose (mg/kg) | Pain Response Reduction (%) |

|---|---|---|

| Control | - | 0 |

| Compound A | 10 | 45 |

| Compound B | 20 | 60 |

| Compound C | 50 | 75 |

Antimicrobial Activity Assessment

In another study focusing on the antimicrobial potential of related compounds, it was found that derivatives similar to this compound exhibited significant activity against various bacterial strains. This suggests that further exploration into the antimicrobial properties of this compound could yield beneficial applications in pharmaceuticals.

Q & A

Q. What are the established synthetic routes for o-(2-Dimethylamino-1-methylethoxy)phenyl o-tolyl ether?

The compound can be synthesized via nucleophilic substitution or etherification reactions. For example, micellar-mediated reactions using phenacyl bromides and aromatic alcohols in the presence of triethylamine (TEA) in methanol/water mixtures (70% v/v) at 30°C have been reported for analogous aryl ethers . Sodium carbonate in water-acetone systems may also facilitate ether formation between activated bromides and phenolic substrates .

Q. How is the structural identity of this compound confirmed in synthetic workflows?

Characterization typically involves NMR to verify substituent positions and coupling patterns. For example, the integration ratio of dimethylamino protons (δ ~2.2–2.5 ppm) and aromatic protons from the o-tolyl group (δ ~6.5–7.2 ppm) can confirm substitution patterns. High-resolution mass spectrometry (HRMS) or elemental analysis validates molecular formula accuracy .

Q. What solvents and reaction conditions are optimal for its stability during storage?

Ethers of this class are sensitive to oxidation and hydrolysis. Storage under inert gas (N/Ar) in anhydrous solvents like tetrahydrofuran (THF) or dichloromethane (DCM) at –20°C is recommended. Cold storage minimizes decomposition, as noted in protocols for structurally similar ferrocene-based ligands .

Advanced Research Questions

Q. How can catalytic systems enhance the efficiency of its synthesis?

Palladium catalysts (e.g., Pd(OAc)) with ligands like TFP (tris(2-furyl)phosphine) or Dpe-phos (bis[(2-diphenylphosphino)phenyl]ether) improve coupling yields in biphenyl ether syntheses. For example, NaOtBu in toluene (0.20 M) with 4 mol% Pd catalyst achieves >80% yield in analogous reactions . Optimization of ligand-metal ratios and solvent polarity is critical to suppress side reactions.

Q. What structural modifications enhance its bioactivity, and how are these evaluated?

Substituting the biphenyl core with o-tolyl groups (as in FTI-276 derivatives) increases potency by ~100-fold in enzyme inhibition assays (e.g., protein farnesyltransferase). Activity is assessed via in vitro IC measurements (e.g., 0.4 nM for compound 29) and whole-cell assays (e.g., 350 nM potency in cell lines) . Molecular docking studies can rationalize steric and electronic effects of o-tolyl substituents on target binding .

Q. How do contradictions in biological data arise, and how are they resolved?

Discrepancies between in vitro and cellular potency (e.g., 0.4 nM vs. 350 nM) may stem from cell permeability or metabolic instability. Solutions include prodrug strategies (e.g., masking polar groups as esters) or modifying logP via alkyl chain adjustments. Comparative pharmacokinetic studies and metabolite profiling are essential .

Q. What analytical challenges arise in quantifying this compound in complex matrices?

Co-elution with matrix components in HPLC can obscure detection. Using reverse-phase C18 columns with MS/MS detection (MRM mode) improves specificity. Deuterated internal standards (e.g., d-phenyl ether analogs) correct for matrix effects in quantitative assays .

Q. How does micellar media influence its reactivity in aqueous synthesis?

Micelles (e.g., SDS or CTAB) increase local concentration of hydrophobic reactants, accelerating etherification rates. For example, triethylamine in micellar media enhances phenacyl bromide conversion by 30% compared to homogeneous systems. Dynamic light scattering (DLS) can monitor micelle stability during reactions .

Methodological Considerations

- Experimental Design : Prioritize orthogonal protection of amino and ether groups during synthesis to avoid cross-reactivity .

- Data Validation : Use X-ray crystallography to resolve ambiguous NMR assignments, particularly for stereoisomers .

- Contradiction Analysis : Compare computational (DFT) and experimental (SC-XRD) bond lengths to identify conformational biases affecting bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.